molecular formula C14H15N3O B6898765 6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one

6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one

Cat. No.: B6898765
M. Wt: 241.29 g/mol
InChI Key: UACRCUKXFPSFJA-UHFFFAOYSA-N
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Description

6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and a pyridin-2-ylmethyl group. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a cyclobutyl-substituted pyrimidine precursor under controlled conditions. The reaction may be catalyzed by metal catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile are often used .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl and pyridin-2-ylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-8-13(11-4-3-5-11)16-10-17(14)9-12-6-1-2-7-15-12/h1-2,6-8,10-11H,3-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACRCUKXFPSFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(C=N2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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